2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17644267
Molecular Formula: C9H11FO3S
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11FO3S |
---|---|
Molecular Weight | 218.25 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)ethanesulfonyl fluoride |
Standard InChI | InChI=1S/C9H11FO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3 |
Standard InChI Key | IMBMZPAHXJSYNL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-methoxyphenyl)ethane-1-sulfonyl fluoride is C₉H₁₁FO₃S, with a molecular weight of 218.25 g/mol. Its structure features a sulfonyl fluoride group (-SO₂F) linked to an ethyl chain terminated by a 4-methoxyphenyl moiety. The methoxy group (-OCH₃) at the para position introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity compared to analogs like 2-(4-methylphenyl)ethane-1-sulfonyl fluoride (C₉H₁₁FO₂S, 202.25 g/mol) and 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride (C₉H₈F₄O₂S, 256.22 g/mol) .
Spectroscopic Identifiers
The SMILES notation for this compound is COC1=CC=C(C=C1)CCS(=O)(=O)F
, while its IUPAC name is 2-[4-(methoxy)phenyl]ethanesulfonyl fluoride. The InChIKey identifier, derived computationally, would follow patterns observed in related structures, such as WICFZYMIZPLTDQ-UHFFFAOYSA-N
for the methyl analog or YJNYAVXNNFPQAA-UHFFFAOYSA-N
for the trifluoromethyl variant .
Table 1: Comparative Molecular Data for Phenylalkyl Sulfonyl Fluorides
Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|
2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride | C₉H₁₁FO₃S | 218.25 | COC1=CC=C(C=C1)CCS(=O)(=O)F |
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride | C₉H₁₁FO₂S | 202.25 | CC1=CC=C(C=C1)CCS(=O)(=O)F |
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride | C₉H₈F₄O₂S | 256.22 | C1=CC(=CC=C1CCS(=O)(=O)F)C(F)(F)F |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonyl fluoride can be inferred from methodologies applied to analogous compounds. A representative route involves:
-
Alcohol to iodide conversion: 4-Methoxyphenethyl alcohol is treated with triphenylphosphine (PPh₃), iodine (I₂), and imidazole to yield 4-methoxyphenethyl iodide .
-
Lithium-iodine exchange: Reaction of the iodide with tert-butyllithium (t-BuLi) at low temperatures generates a primary alkyllithium intermediate .
-
Sulfonation: Quenching the alkyllithium species with sulfuryl chloride (SO₂Cl₂) produces the sulfonyl chloride derivative .
-
Fluorination: Treatment with ammonium fluoride (NH₄F) in acetone under reflux replaces the chloride with fluoride, yielding the sulfonyl fluoride .
This four-step sequence, adapted from the synthesis of 2-(4-methylphenyl)ethane-1-sulfonyl fluoride , typically achieves moderate yields (19–23%) for the sulfonyl chloride intermediate but excellent yields (91–93%) in the final fluorination step.
Table 2: Representative Yields in Sulfonyl Fluoride Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Alcohol → Iodide | PPh₃, I₂, imidazole | 72–85 |
Iodide → Sulfonyl chloride | t-BuLi, SO₂Cl₂ | 19–23 |
Sulfonyl chloride → Sulfonyl fluoride | NH₄F, acetone, reflux | 91–93 |
Reactivity Profile
Sulfonyl fluorides are electrophilic at the sulfur center, enabling reactions with nucleophiles such as amines, thiols, and hydroxyl groups. The methoxy substituent enhances the electron density of the aromatic ring, potentially modulating reactivity in:
-
Hydrolytic stability: Electron-donating groups like -OCH₃ may slow hydrolysis relative to electron-withdrawing analogs (e.g., -CF₃) .
-
Enzyme inhibition: Sulfonyl fluorides are mechanism-based inhibitors of serine hydrolases, with selectivity influenced by substituents . For example, hexadecyl sulfonyl fluoride (AM374) inhibits fatty acid amide hydrolase (FAAH) with nanomolar potency .
Applications in Chemical Biology and Drug Discovery
Activity-Based Protein Profiling (ABPP)
Sulfonyl fluorides serve as covalent probes in ABPP due to their ability to label active-site serines in enzymes. The methoxy variant’s balanced hydrophobicity and electronic properties could make it suitable for targeting specific hydrolases in proteomic studies .
Click Chemistry Compatibility
Recent advances, such as Cu-catalyzed azide-alkyne cycloadditions (CuAAC), have incorporated sulfonyl fluorides into triazole scaffolds for modular synthesis . For instance, 1-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride (3a) was synthesized in 99% yield under mild conditions . The methoxy analog could similarly participate in click reactions to generate bioconjugates or library compounds.
Table 3: Example Click Chemistry Derivatives
Compound | Structure | Yield (%) |
---|---|---|
3a (R = phenyl) | Triazole-linked sulfonyl fluoride | 99 |
3e (R = biphenyl) | Biphenyl-triazole hybrid | 55 |
3s (R = 4-cyanophenoxy) | Cyanophenoxy-functionalized | 48 |
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